molecular formula C23H28N2O B11230799 1-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11230799
M. Wt: 348.5 g/mol
InChI Key: GZFLLJBRZXVCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentane ring attached to a carboxamide group, with additional phenyl and pyrrolidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves several steps, starting with the preparation of the cyclopentane ring and subsequent attachment of the carboxamide group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate neurotransmitter activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its use, whether in therapeutic applications or as a research tool.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can be compared with similar compounds such as:

    1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its use as a monoamine uptake inhibitor.

    4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone: Another compound with similar structural features and biological activity. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-(4-METHYLPHENYL)-N-[4-(PYRROLIDIN-1-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-pyrrolidin-1-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H28N2O/c1-18-6-8-19(9-7-18)23(14-2-3-15-23)22(26)24-20-10-12-21(13-11-20)25-16-4-5-17-25/h6-13H,2-5,14-17H2,1H3,(H,24,26)

InChI Key

GZFLLJBRZXVCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.